JNJ-1289

Polyamine catabolism Spermine oxidase inhibition Enzyme kinetics

Researchers studying polyamine catabolism face a critical problem: widely used inhibitors like MDL72527 lack selectivity, inhibiting hSMOX with only micromolar potency (IC50 = 9.8 μM) while also targeting hPAOX and LSD1. JNJ-1289 solves this with nanomolar potency (IC50 = 50 nM) and >40-fold selectivity over hPAOX/LSD1 via unique allosteric binding. • Enables unambiguous SMOX-specific pathway dissection without PAOX/LSD1 cross-talk • Time-dependent inhibition (127 nM → 8 nM after 120 min pre-incubation) supports prolonged cellular assays • Validated by 2.1 Å co-crystal structure (PDB) for rational drug design Supplied as research-grade solid (≥98% purity) with global shipping.

Molecular Formula C16H12N4OS
Molecular Weight 308.4 g/mol
Cat. No. B12398411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-1289
Molecular FormulaC16H12N4OS
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1)C3=CSC(=N3)NC4=CC=C(C=C4)O
InChIInChI=1S/C16H12N4OS/c21-12-6-4-11(5-7-12)18-16-19-13(10-22-16)14-9-17-15-3-1-2-8-20(14)15/h1-10,21H,(H,18,19)
InChIKeyNAJHZKDVMWYLOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JNJ-1289 – Key Compound Information & Target Profile


4-[(4-Imidazo[1,2-a]pyridin-3-yl-1,3-thiazol-2-yl)amino]phenol (also known as JNJ-1289) is a heterocyclic small molecule featuring an imidazo[1,2-a]pyridine core linked via a thiazole bridge to a phenol moiety . It functions as a potent, selective, competitive, and allosteric inhibitor of human spermine oxidase (hSMOX), an enzyme central to polyamine catabolism and implicated in inflammation and cancer [1]. Its molecular formula is C₁₆H₁₂N₄OS (MW 308.36) and it is supplied as a research-grade compound for preclinical investigation .

Why JNJ-1289 Cannot Be Replaced by Generics


Simple substitution with another imidazo[1,2-a]pyridine derivative or a generic spermine oxidase inhibitor is scientifically unjustified. Unlike the widely used polyamine oxidase inhibitor MDL72527, which exhibits poor selectivity and inhibits hSMOX with only micromolar potency (IC50 = 9.8 μM) [1], JNJ-1289 achieves nanomolar inhibition (IC50 = 50 nM) and demonstrates a >40-fold selectivity window over the related flavoenzymes hPAOX and LSD1 (IC50 >2 μM) . This selectivity is structurally enforced by its binding to a unique allosteric pocket, a feature absent in active-site inhibitors [2]. Furthermore, its time-dependent inhibition kinetics (IC50 = 127 nM without pre-incubation, shifting to 8 nM after 120 min) [2] represent a distinct pharmacodynamic profile that cannot be replicated by structurally related but mechanistically different analogs. Procurement of a generic alternative would introduce uncertainty in target engagement, off-target activity, and experimental reproducibility.

JNJ-1289 Comparative Evidence vs. Comparators


hSMOX Inhibition: Nanomolar Potency vs. MDL72527

JNJ-1289 inhibits human spermine oxidase (hSMOX) with an IC50 of 50 nM [1]. In contrast, the commonly used reference inhibitor MDL72527 exhibits an IC50 of 9.8 ± 0.2 μM against the same enzyme [2].

Polyamine catabolism Spermine oxidase inhibition Enzyme kinetics

High Selectivity Over Flavin-Dependent Oxidases

JNJ-1289 demonstrates a marked selectivity for hSMOX over two closely related flavin-dependent amine oxidases. While it inhibits hSMOX with an IC50 of 50 nM, its IC50 against both human N1-acetylpolyamine oxidase (hPAOX) and lysine-specific demethylase 1 (LSD1) is >2 μM [1].

Target selectivity Off-target profiling Flavoenzyme inhibition

Allosteric Binding Mode Confirmed by Co-Crystal Structure

The co-crystal structure of hSMOX in complex with JNJ-1289 (PDB ID: 7OY0) resolved at 2.1 Å reveals that the inhibitor binds to an allosteric pocket distinct from the active site [1][2]. This is in contrast to substrate-competitive inhibitors like MDL72527, which bind within the active site [3].

Structural biology Allosteric regulation Drug mechanism

Time-Dependent Inhibition Kinetics

JNJ-1289 exhibits time-dependent inhibition of hSMOX. The IC50 value shifts from 127 nM when measured immediately to 8 nM after a 120-minute pre-incubation of the enzyme with the inhibitor prior to substrate addition [1].

Enzyme kinetics Slow-binding inhibition Pharmacodynamics

JNJ-1289 Application Scenarios


Polyamine Catabolism & SMOX Functional Studies

Due to its potent (IC50 = 50 nM) and highly selective (>40-fold over hPAOX/LSD1) inhibition of hSMOX [1], JNJ-1289 is the preferred chemical probe for dissecting the specific role of spermine oxidase in polyamine catabolic pathways. Its use enables clear differentiation between SMOX-mediated effects and those arising from acetylpolyamine oxidase (PAOX) or LSD1 activity, which is critical in studying spermine-to-spermidine conversion, acrolein production, and downstream inflammatory signaling.

Cancer Cell Polyamine Metabolism & Oxidative Stress

The compound's nanomolar potency and time-dependent inhibition [1] make it suitable for prolonged cellular treatments aimed at interrogating the contribution of SMOX-derived reactive oxygen species (ROS) to tumor cell proliferation and survival. The high selectivity minimizes confounding epigenetic effects from LSD1 inhibition, allowing for more accurate assessment of the polyamine catabolism-cancer axis.

SMOX in Inflammation Pathway Analysis

hSMOX activity is linked to inflammation via the generation of acrolein and H2O2 during polyamine catabolism. JNJ-1289's well-characterized selectivity and allosteric binding [1] provide a robust tool for pharmacological validation of SMOX as a target in inflammatory disease models, enabling researchers to distinguish SMOX-dependent inflammatory processes from those mediated by other oxidases.

Structural Biology & Structure-Based Drug Design

The availability of a high-resolution (2.1 Å) co-crystal structure of hSMOX in complex with JNJ-1289 [2] makes this compound an invaluable reference ligand for crystallographic studies, molecular dynamics simulations, and structure-guided optimization campaigns. Its binding to a unique allosteric pocket offers a validated starting point for developing next-generation SMOX modulators with potentially improved pharmacological properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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